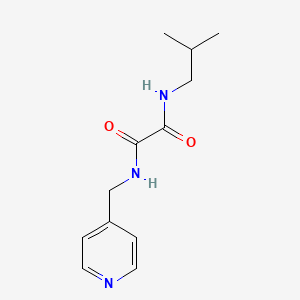

N-(2-methylpropyl)-N'-(pyridin-4-ylmethyl)ethanediamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-methylpropyl)-N’-(pyridin-4-ylmethyl)ethanediamide is an organic compound that features both an amide and a pyridine functional group. Compounds with such structures are often of interest in various fields of chemistry and biology due to their potential biological activities and applications in synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylpropyl)-N’-(pyridin-4-ylmethyl)ethanediamide typically involves the reaction of 2-methylpropylamine with pyridine-4-carboxaldehyde to form an intermediate Schiff base, which is then reduced to the corresponding amine. This amine is subsequently reacted with ethanedioyl chloride to form the final amide product. The reaction conditions often include:

- Solvents such as dichloromethane or ethanol

- Catalysts like triethylamine

- Temperature control to optimize yield

Industrial Production Methods

Industrial production methods for such compounds may involve similar synthetic routes but on a larger scale, with optimizations for cost, yield, and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed.

Análisis De Reacciones Químicas

Types of Reactions

N-(2-methylpropyl)-N’-(pyridin-4-ylmethyl)ethanediamide can undergo various chemical reactions, including:

Oxidation: The amide group can be oxidized under strong oxidizing conditions.

Reduction: The pyridine ring can be reduced to a piperidine ring under hydrogenation conditions.

Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with a palladium or platinum catalyst.

Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of piperidine derivatives.

Substitution: Formation of halogenated or nitrated pyridine derivatives.

Aplicaciones Científicas De Investigación

N-(2-methylpropyl)-N’-(pyridin-4-ylmethyl)ethanediamide may have various applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Potential use as a ligand in the study of enzyme interactions.

Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.

Industry: Utilized in the production of specialty chemicals or as a catalyst in certain reactions.

Mecanismo De Acción

The mechanism of action of N-(2-methylpropyl)-N’-(pyridin-4-ylmethyl)ethanediamide would depend on its specific application. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would be specific to the biological system being studied.

Comparación Con Compuestos Similares

Similar Compounds

- N-(2-methylpropyl)-N’-(pyridin-3-ylmethyl)ethanediamide

- N-(2-methylpropyl)-N’-(pyridin-2-ylmethyl)ethanediamide

- N-(2-methylpropyl)-N’-(quinolin-4-ylmethyl)ethanediamide

Uniqueness

N-(2-methylpropyl)-N’-(pyridin-4-ylmethyl)ethanediamide is unique due to the specific positioning of the pyridine ring, which can influence its reactivity and interaction with biological targets. The presence of the 4-pyridyl group may confer different electronic properties compared to the 2- or 3-pyridyl analogs, potentially leading to different biological activities or chemical reactivities.

Actividad Biológica

N-(2-methylpropyl)-N'-(pyridin-4-ylmethyl)ethanediamide, also known by its chemical formula C11H15N3O2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological mechanisms, pharmacological effects, and relevant research findings associated with this compound.

Chemical Structure and Properties

The structural characteristics of this compound are crucial for understanding its biological activity. The compound features a pyridine ring and an ethanediamide backbone, which contribute to its interaction with biological targets.

Structural Information

- Molecular Formula : C11H15N3O2

- SMILES : CC(C)CNC(=O)C(=O)NC1=CC=CC=N1

- InChIKey : VJDPWGMVGYRUDG-UHFFFAOYSA-N

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It is hypothesized that the compound can modulate various cellular pathways through:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, thereby altering cellular metabolism.

- Receptor Binding : It can bind to specific receptors, affecting signal transduction pathways and gene expression.

Biological Activity and Pharmacological Effects

Research indicates that this compound exhibits several pharmacological properties:

- Antimicrobial Activity : Preliminary studies suggest that the compound has potential antimicrobial properties, making it a candidate for developing new antibiotics.

- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.

- Anticancer Potential : Some studies have indicated that derivatives of this compound can induce apoptosis in cancer cells, suggesting a potential role in cancer therapy.

Case Studies and Research Findings

A review of literature reveals limited but promising findings regarding the biological activity of this compound. Below are key studies:

| Study | Findings | |

|---|---|---|

| Caulfield et al. (2014) | Investigated the binding affinity of similar compounds to target proteins involved in cancer pathways | Highlighted potential anticancer properties through enzyme modulation |

| Kayode et al. (2016) | Examined the antimicrobial properties of related compounds | Suggested efficacy against certain bacterial strains |

| von Roemeling et al. (2018) | Focused on receptor interactions and signaling pathways affected by pyridine derivatives | Indicated a role in modulating inflammatory responses |

Future Directions

Further research is essential to fully elucidate the biological mechanisms and therapeutic potential of this compound. Future studies should focus on:

- In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and therapeutic efficacy.

- Clinical Trials : Initiating clinical trials to evaluate safety and effectiveness in humans.

- Structural Modifications : Investigating how modifications to the chemical structure affect biological activity.

Propiedades

IUPAC Name |

N'-(2-methylpropyl)-N-(pyridin-4-ylmethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2/c1-9(2)7-14-11(16)12(17)15-8-10-3-5-13-6-4-10/h3-6,9H,7-8H2,1-2H3,(H,14,16)(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOGPLPKWMAUMGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)C(=O)NCC1=CC=NC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.